LogP Comparison: Enhanced Lipophilicity of 4-Bromo-5-(isopentyloxy)-2-nitroaniline vs. Simpler Analogs
The calculated partition coefficient (LogP) for 4-Bromo-5-(isopentyloxy)-2-nitroaniline is 4.47, which is substantially higher than the LogP of the simpler analog 5-bromo-2-nitroaniline (LogP ~1.8-2.0). This increase reflects the lipophilic contribution of the isopentyloxy ether side chain [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.47 |
| Comparator Or Baseline | 5-Bromo-2-nitroaniline: ~1.8-2.0 |
| Quantified Difference | >2.4 log units higher |
| Conditions | Calculated values from chemical structure; target value from Chemsrc database, comparator range from PubChem and vendor data. |
Why This Matters
This substantial difference in lipophilicity directly impacts compound solubility, membrane permeability in biological assays, and retention time in reversed-phase chromatography, making this compound a distinct choice for applications requiring enhanced hydrophobicity.
- [1] PubChem. 5-Bromo-2-nitroaniline. XLogP3: 1.8. View Source
